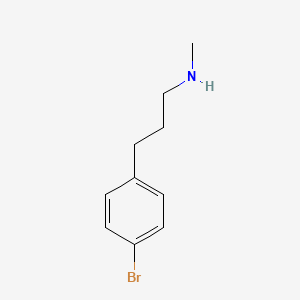

3-(4-Bromophenyl)-N-methylpropan-1-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-12-8-2-3-9-4-6-10(11)7-5-9/h4-7,12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLZLDJXIKGKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201298561 | |

| Record name | 4-Bromo-N-methylbenzenepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886763-02-6 | |

| Record name | 4-Bromo-N-methylbenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886763-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-methylbenzenepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Analytical Methodologies

Advanced Chromatographic and Mass Spectrometric Techniques for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For "3-(4-Bromophenyl)-N-methylpropan-1-amine," GC/MS analysis would provide detailed information on its retention time and mass fragmentation pattern, which are crucial for its unambiguous identification.

Expected Chromatographic Behavior and Derivatization

As a primary amine, "this compound" may exhibit peak tailing on common non-polar and mid-polar GC columns due to interactions with active sites on the column stationary phase. To mitigate this and improve chromatographic peak shape and resolution, derivatization is a common strategy. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be employed. These derivatizing agents react with the amine group to form a less polar and more volatile amide, which generally results in better chromatographic performance.

Anticipated Mass Spectrometric Fragmentation

The electron ionization (EI) mass spectrum of "this compound" is expected to exhibit a characteristic fragmentation pattern. The presence of bromine would be readily identifiable by the isotopic pattern of bromine-containing fragments (79Br and 81Br in approximately a 1:1 ratio).

Key fragmentation pathways for the underivatized molecule would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion. For "this compound," this would likely lead to a fragment at m/z 44, corresponding to [CH2=NHCH3]+.

Benzylic cleavage: Cleavage of the bond between the propyl chain and the bromophenyl ring would generate a bromobenzyl cation or a related tropylium (B1234903) ion. The characteristic isotopic pattern of bromine would be observed for this fragment.

Loss of the N-methyl group: Fragmentation involving the loss of a methyl radical (•CH3) from the molecular ion is also possible.

The table below outlines the predicted major fragments for "this compound" in a GC/MS analysis.

| Predicted Fragment Ion | Proposed Structure | Predicted m/z | Significance |

| [M]+• | [C10H14BrN]+• | 227/229 | Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine. |

| [M-CH3]+ | [C9H11BrN]+ | 212/214 | Loss of a methyl group from the nitrogen atom. |

| [C7H6Br]+ | [Br-C6H4-CH2]+ | 169/171 | Benzylic cleavage, resulting in the bromobenzyl cation. |

| [C2H6N]+ | [CH3NH=CH2]+ | 44 | Alpha-cleavage, a characteristic fragment for N-methylamines. |

Note: The m/z values are presented as monoisotopic masses for the 79Br and 81Br isotopes.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Non-Volatile Compound Analysis

Liquid Chromatography-Mass Spectrometry is a highly sensitive and versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. "this compound," being a polar and basic compound, is well-suited for LC/MS analysis.

Chromatographic Separation

Reversed-phase liquid chromatography (RPLC) is the most common separation mode for compounds of this nature. A C18 or C8 column would likely be used. The mobile phase would typically consist of an aqueous component (water with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency) and an organic component (such as acetonitrile (B52724) or methanol). Gradient elution would likely be employed to ensure good separation and peak shape. The basic nature of the amine may necessitate the use of a low pH mobile phase to ensure it is in its protonated form, which generally leads to better retention and peak shape on reversed-phase columns.

Mass Spectrometric Detection

Electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique for "this compound." The basic nitrogen atom is readily protonated, leading to a strong signal for the protonated molecule [M+H]+.

Tandem mass spectrometry (MS/MS) would be employed for structural confirmation and enhanced selectivity. The protonated molecule ([M+H]+ at m/z 228/230) would be selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting product ions would provide further structural information.

Predicted product ions in an LC-MS/MS analysis are detailed in the table below.

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss | Significance |

| 228/230 | 211/213 | NH3 | Loss of ammonia (B1221849) from the protonated molecule. |

| 228/230 | 171/173 | C3H8N | Loss of the N-methylpropanamine side chain. |

| 228/230 | 117 | C6H4Br | Loss of the bromophenyl group. |

Note: The m/z values are presented as monoisotopic masses for the 79Br and 81Br isotopes.

The development of specific and validated GC/MS and LC/MS methods is crucial for the accurate identification and quantification of "this compound" in research and forensic applications. While the data presented here is based on chemical principles and analysis of similar compounds, empirical determination of retention times and fragmentation patterns is necessary for definitive analysis.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a more rigorous, first-principles approach to calculating molecular properties without reliance on empirical data. researchgate.net While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For 3-(4-Bromophenyl)-N-methylpropan-1-amine, these methods would be used for precise geometry optimization and the calculation of electronic energies.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate, they are much faster and can be applied to larger molecules or for preliminary explorations of the potential energy surface.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of a molecule is critical to its function and reactivity. Computational methods are essential for exploring the possible shapes (conformations) a molecule can adopt.

Computational optimization techniques are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. nih.govnih.gov For this compound, this would involve calculating the potential energy of different atomic arrangements to locate the minimum energy structure. The resulting data would include precise bond lengths, bond angles, and dihedral angles. The table below illustrates the kind of data that would be generated from such a calculation.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | ~1.39 |

| C-Br | ~1.91 |

| C-N | ~1.47 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | ~120 |

| C-N-C | ~112 |

| Dihedral Angles (°) | |

| C-C-C-N | Varies with conformation |

Note: The values in this table are representative and would be precisely determined by quantum chemical calculations.

This compound possesses conformational flexibility due to the rotation around its single bonds. A potential energy surface (PES) scan involves systematically changing specific dihedral angles and calculating the energy at each step. This exploration reveals the different stable conformations (local minima on the PES) and the energy barriers between them (transition states). This analysis is crucial for understanding the molecule's dynamic behavior and which conformations are most likely to be present at a given temperature.

Electronic Structure and Reactivity Descriptors

From the electronic structure calculations, several descriptors can be derived that predict the chemical reactivity of the molecule. These global reactivity descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |

Note: This table defines the reactivity descriptors that would be calculated for this compound following a DFT analysis.

These descriptors help in predicting how the molecule will interact with other chemical species, for instance, whether it is more likely to act as an electron donor or acceptor in a reaction.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, a computational study would determine the energies of these orbitals and their spatial distribution, highlighting the likely sites for nucleophilic and electrophilic attack. However, no specific HOMO-LUMO energy values or orbital distribution maps for this compound are currently available in published research.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. usc.edu It examines charge transfer between orbitals, which is crucial for understanding intramolecular interactions and the stability of the molecule. An NBO analysis of this compound would quantify the delocalization of electron density and the nature of the chemical bonds, such as the interactions between the bromophenyl ring and the N-methylpropan-1-amine side chain. Specific data from such an analysis, including stabilization energies from donor-acceptor interactions, are not documented in the literature for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. uni-muenchen.de The MEP map indicates regions of positive and negative electrostatic potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. For this compound, an MEP map would reveal the electron-rich and electron-deficient areas, offering insights into its intermolecular interactions. Despite the general utility of this technique, specific MEP maps and associated potential values for this molecule have not been published.

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict spectroscopic properties, such as vibrational frequencies (IR and Raman) and NMR chemical shifts. These theoretical predictions, when compared with experimental data, can validate the accuracy of the computational model and aid in the structural elucidation of the compound. A computational study on this compound would likely involve geometry optimization followed by the calculation of its spectroscopic signatures. However, no such theoretical spectroscopic data has been reported.

Computational Exploration of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties is a significant area of materials science, with applications in optoelectronics and photonics. jhuapl.edu Computational chemistry can predict NLO properties like polarizability and hyperpolarizability, which indicate a molecule's potential for use in NLO materials. The presence of a π-conjugated system in the bromophenyl ring and the amine group in this compound suggests it might exhibit NLO properties. A computational investigation would be necessary to quantify these properties, but no such studies have been found in the existing literature.

Structure Activity Relationship Sar and Mechanistic Investigations

Principles and Methodologies of SAR Studies for Amine Derivatives

SAR studies for amine derivatives like 3-(4-Bromophenyl)-N-methylpropan-1-amine involve synthesizing a series of related compounds and evaluating their biological activity. nih.gov This process helps to identify the pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov

Methodologies employed in these studies include:

Synthesis of Analogs: A systematic approach is taken to modify different parts of the lead compound. For this compound, this would involve altering the substituent on the phenyl ring, changing the length of the alkyl chain, and modifying the amine group.

In Vitro Binding Assays: These assays measure the affinity of the synthesized analogs for their biological targets. Radioligand binding assays are commonly used to determine the binding affinity (Ki) of compounds for specific receptors or transporters.

Functional Assays: These experiments assess the functional consequences of ligand binding, such as the inhibition of neurotransmitter reuptake.

Computational Modeling: Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to establish a mathematical correlation between the chemical structure and biological activity. nih.gov

A typical SAR study on amine derivatives would investigate how modifications to the aromatic ring, the alkyl chain, and the amine group influence the compound's potency and selectivity.

Impact of Aromatic Substituents and Alkyl Chain Variations on Molecular Interactions

The nature and position of substituents on the aromatic ring, as well as the length and flexibility of the alkyl chain, play a pivotal role in the molecular interactions of phenylalkylamine derivatives with their biological targets.

For compounds related to this compound, the 4-bromo substituent is a key feature. Halogen atoms, such as bromine, can influence a molecule's properties in several ways:

Electronic Effects: The electron-withdrawing nature of bromine can affect the electron density of the aromatic ring, influencing its interaction with the target protein.

Steric Effects: The size of the bromine atom can impact how the molecule fits into the binding pocket of a receptor or transporter.

Hydrophobicity: The presence of a halogen can increase the lipophilicity of the compound, which may affect its ability to cross cell membranes and interact with hydrophobic regions of the binding site.

Variations in the alkyl chain length can also have a significant impact on activity. A propyl (three-carbon) chain, as seen in this compound, is a common feature in many monoamine reuptake inhibitors. Altering this chain length can affect the distance between the aromatic ring and the amine group, which is often a critical determinant of binding affinity and selectivity. For instance, lengthening or shortening the chain can lead to a decrease in potency, suggesting an optimal distance for interaction with the target. vcu.edu

| Analog of 3-Phenylpropan-1-amine | Modification | Impact on Monoamine Transporter Affinity (General Trend) |

|---|---|---|

| 4-Chloro-phenylpropan-1-amine | Substitution of Bromine with Chlorine | Generally maintains high affinity, with slight variations depending on the transporter. |

| 4-Fluoro-phenylpropan-1-amine | Substitution of Bromine with Fluorine | Often results in a slight decrease in affinity compared to chloro and bromo analogs. |

| 3-Phenylbutan-1-amine | Lengthening of the alkyl chain | Can lead to a decrease in potency, suggesting an optimal chain length. |

| 3-Phenylethan-1-amine | Shortening of the alkyl chain | May alter selectivity and potency, often with reduced affinity for SERT. |

| 3-(4-Bromophenyl)-propan-1-amine | Removal of the N-methyl group | Can affect selectivity between different monoamine transporters. |

Since this compound possesses a chiral center at the carbon atom to which the phenyl group is attached (if a substituent is present on the chain), its stereochemistry can significantly influence its interaction with biological targets. Receptors and transporters are chiral environments, and thus, the two enantiomers of a chiral drug can exhibit different affinities and efficacies.

For many phenylalkylamine derivatives, one enantiomer is often significantly more potent than the other. mdpi.com This stereoselectivity is a strong indicator of a specific binding interaction with the target protein. The differential activity of enantiomers can provide valuable information about the topography of the binding site. For example, the more active enantiomer may have a spatial arrangement of its functional groups that allows for optimal interactions with key amino acid residues in the binding pocket.

Theoretical Ligand-Receptor Interaction Modeling

Computational modeling techniques are powerful tools for investigating the potential binding modes of ligands like this compound with their putative biological targets. These methods provide insights into the molecular interactions that govern binding affinity and selectivity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov For this compound, docking studies would likely be performed with homology models of the human serotonin (B10506) transporter (hSERT), as it is a probable target for this class of compounds.

In a typical docking simulation, the protonated amine of the ligand would be expected to form a key ionic interaction with a conserved aspartate residue (Asp98 in hSERT) in the binding site. The 4-bromophenyl group would likely occupy a hydrophobic pocket, potentially interacting with aromatic residues such as tyrosine and phenylalanine through pi-pi stacking or hydrophobic interactions. The N-methyl group could also contribute to binding by fitting into a smaller hydrophobic sub-pocket.

| Interaction Type | Putative Interacting Residues in hSERT | Functional Group of this compound |

|---|---|---|

| Ionic Interaction | Aspartate (e.g., Asp98) | Protonated Amine |

| Hydrophobic Interaction | Isoleucine, Valine, Leucine | Propyl Chain |

| Pi-Pi Stacking | Tyrosine, Phenylalanine | Bromophenyl Ring |

| Halogen Bonding | Electron-rich atoms (e.g., carbonyl oxygen) | Bromine Atom |

Pharmacophore modeling is a ligand-based design approach that identifies the essential structural features required for a molecule to be biologically active. researchgate.netmdpi.com A pharmacophore model for SERT inhibitors based on the 3-phenylpropan-1-amine scaffold would likely include:

A positive ionizable feature representing the protonated amine.

A hydrophobic or aromatic feature corresponding to the phenyl ring.

A defined spatial relationship between these features.

The 4-bromo substituent could be represented as a hydrophobic feature or a halogen bond donor. Once a pharmacophore model is developed, it can be used to screen virtual libraries of compounds to identify new potential inhibitors. researchgate.net It can also guide the design of new analogs of this compound with improved affinity and selectivity.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the conformational changes and stability of the binding interactions over time. nih.govfrontiersin.org An MD simulation of this compound bound to a monoamine transporter like SERT could reveal:

The stability of the key interactions identified in docking studies.

The role of water molecules in mediating ligand-protein interactions.

The conformational changes in the transporter that may be induced by ligand binding.

In Vitro Studies of Receptor/Enzyme Interaction Mechanisms (Excluding Specific Biological Outcomes)

The characterization of a compound's interaction with its biological targets is fundamental to medicinal chemistry. For phenylpropylamine derivatives like this compound, these targets often include monoamine transporters and enzymes involved in neurotransmitter metabolism. In vitro studies are essential for elucidating the precise mechanisms of these interactions, including binding affinity, kinetics, and mode of inhibition.

Ligand-Receptor Binding Assays and Competition Studies (Methodologies)

Ligand-receptor binding assays are foundational techniques used to quantify the affinity of a compound for a specific receptor or transporter. These assays are crucial for understanding the initial molecular recognition step between a ligand, such as this compound, and its protein target.

The most common methodologies involve radioligand binding assays. frontiersin.orgnih.gov In these experiments, a radiolabeled ligand with known high affinity for the target (e.g., [³H]citalopram for the serotonin transporter or [³H]nisoxetine for the norepinephrine (B1679862) transporter) is incubated with a biological preparation containing the target, such as cell membranes from transfected cell lines or brain tissue homogenates. mdpi.com

Saturation binding assays are performed by incubating the tissue preparation with increasing concentrations of the radioligand to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity.

Competition binding assays are then used to determine the affinity of an unlabeled test compound. nih.gov In this format, a fixed concentration of the radioligand is co-incubated with varying concentrations of the unlabeled competitor compound (e.g., a bromophenylalkylamine analog). The competitor displaces the radioligand from the binding sites in a concentration-dependent manner. The concentration of the competitor that displaces 50% of the specific radioligand binding is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can be converted to an inhibition constant (Ki), which reflects the true binding affinity of the competitor for the receptor, using the Cheng-Prusoff equation. nih.gov

While radioligand assays are robust, non-radioactive methods have gained prominence. Fluorescence Polarization (FP) assays, for example, measure the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein target. frontiersin.orgSurface Plasmon Resonance (SPR) is another label-free technology that detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a target immobilized on the chip, providing real-time kinetic data (association and dissociation rates). researchgate.netnih.gov

Research on compounds structurally related to this compound demonstrates their interaction with monoamine transporters. For instance, studies on brominated analogs of methylphenidate have shown high affinity for both the dopamine (B1211576) transporter (DAT) and the norepinephrine transporter (NET), with significantly weaker interaction at the serotonin transporter (SERT). mdpi.com Similarly, derivatives of N-methyl-3-phenylpropan-1-amine have been developed as highly selective ligands for NET. wikipedia.org

| Compound | Target | Assay Type | Radioligand | Affinity (IC50 / Ki) | Reference |

|---|---|---|---|---|---|

| dl-threo-p-bromo-methylphenidate | Dopamine Transporter (DAT) | Competition Binding | [³H]WIN 35,428 | 20 nM (IC50) | mdpi.com |

| dl-threo-p-bromo-methylphenidate | Norepinephrine Transporter (NET) | Competition Binding | [³H]nisoxetine | 31 nM (IC50) | mdpi.com |

| dl-threo-p-bromo-methylphenidate | Serotonin Transporter (SERT) | Competition Binding | [³H]paroxetine | >1000 nM (IC50) | mdpi.com |

| Nisoxetine | Norepinephrine Transporter (NET) | Competition Binding | [¹²⁵I]2-INXT | 4.8 nM (Ki) | wikipedia.org |

| Cyclo-3β-(4-aminophenyl)-2β-tropanemethanol pimelic acid ester/amide | Dopamine Transporter (DAT) | Competition Binding | Not Specified | 3.8 nM (IC50) | nih.gov |

| Cyclo-3β-(4-aminophenyl)-2β-tropanemethanol sebacic acid ester/amide | Serotonin Transporter (SERT) | Competition Binding | Not Specified | 1.9 nM (Ki) | nih.gov |

Enzymatic Reaction Kinetic Studies and Inhibition Mechanisms

To investigate how a compound affects enzyme activity, kinetic studies are performed. For compounds like this compound, a potential target is monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.

Enzyme kinetic studies are typically based on the Michaelis-Menten model , which describes the relationship between the initial reaction velocity (v), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km). researchgate.netnih.gov Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme.

To determine the mechanism of inhibition, reaction rates are measured at various substrate concentrations in the absence and presence of different concentrations of the inhibitor. The data are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S]) or a Dixon plot (1/v versus inhibitor concentration [I]). mdpi.comncats.ioresearchgate.net These plots help distinguish between different inhibition mechanisms:

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Km but does not change Vmax. On a Lineweaver-Burk plot, the lines intersect at the y-axis. wikipedia.org

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, affecting the enzyme's catalytic efficiency but not substrate binding. This decreases Vmax but does not change Km. The lines on a Lineweaver-Burk plot intersect on the x-axis.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km. The lines on a Lineweaver-Burk plot are parallel.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

Studies on structurally related compounds have identified potent and reversible inhibitors of both isoforms of monoamine oxidase, MAO-A and MAO-B. For example, certain polyamine analogs with constrained linkers have demonstrated mainly competitive inhibition of both MAO-A and MAO-B with Ki values in the sub-micromolar range. researchgate.net The reversibility of the inhibition is a key parameter, often assessed through dialysis or rapid dilution experiments, distinguishing these compounds from irreversible inhibitors that form covalent bonds with the enzyme. frontiersin.org

| Compound Class/Name | Target Enzyme | Inhibition Constant (Ki / IC50) | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| Dianiline Polyamine Analog (Comp. 4) | MAO-A | < 1 µM (Ki) | Competitive | researchgate.net |

| Dianilide Polyamine Analog (Comp. 5) | MAO-B | < 1 µM (Ki) | Competitive | researchgate.net |

| Pyrazoline Derivative (Comp. 7) | MAO-A | 0.06 µM (Ki) | Reversible, Selective | frontiersin.org |

| Pyridazinobenzylpiperidine (Comp. S5) | MAO-B | 0.203 µM (IC50) | Reversible, Selective | |

| Pyridazinobenzylpiperidine (Comp. S5) | MAO-A | 3.857 µM (IC50) | Reversible |

Characterization of Molecular Targets and Binding Modes

Identifying the precise molecular target and understanding the three-dimensional binding mode of a ligand are ultimate goals of mechanistic studies. For phenylpropylamine derivatives, the primary molecular targets are often the monoamine transporters (DAT, NET, and SERT). researchgate.net These transporters are transmembrane proteins that control neurotransmitter levels by reuptake from the synaptic cleft. frontiersin.org

Structural biology has provided invaluable insights into these targets. The determination of high-resolution X-ray crystal and cryo-electron microscopy (cryo-EM) structures of the human serotonin transporter (SERT) has revealed the exact binding pocket for antidepressant drugs. These structures show that inhibitors lodge in a central binding site located between several transmembrane helices, physically blocking the binding of serotonin and locking the transporter in an outward-open conformation. This central site contains subsites that accommodate different chemical moieties of the ligand, with a conserved aspartate residue forming a key interaction with the amine group of substrates and many inhibitors.

Computational modeling and molecular docking are used to predict how a novel ligand, such as this compound, might fit into the known structure of a target like SERT or a homology model of DAT or NET. These in silico methods can predict binding poses and estimate binding affinity, guiding the synthesis of new analogs. The bromophenyl group, for example, would be predicted to occupy a specific hydrophobic sub-pocket within the central binding site.

Site-directed mutagenesis is an experimental technique used to validate these structural and computational hypotheses. By systematically replacing specific amino acid residues in the binding pocket and then re-evaluating ligand binding affinity, researchers can identify the key residues that form critical interactions (e.g., hydrogen bonds, salt bridges, or hydrophobic contacts) with the ligand. This approach has been instrumental in mapping the binding sites of monoamine transporters and confirming the roles of residues predicted by structural studies.

Future Directions in Research on 3 4 Bromophenyl N Methylpropan 1 Amine and Its Analogs

Development of Novel Synthetic Methodologies and Process Optimization

Future research will heavily focus on innovating the synthesis of 3-(4-Bromophenyl)-N-methylpropan-1-amine and its analogs to improve efficiency, sustainability, and scalability.

Novel Synthetic Routes: The development of more efficient synthetic pathways is a primary objective. While classical methods have been successful, future efforts will likely concentrate on novel catalytic systems and reaction methodologies. For instance, advancements in cross-coupling reactions, such as the Suzuki cross-coupling, offer a versatile platform for creating a diverse library of analogs by modifying the aryl group. researchgate.netnih.gov Research could explore new palladium catalysts or alternative metal catalysts to improve yields, reduce reaction times, and tolerate a wider range of functional groups. researchgate.net The synthesis of various imine derivatives through Suzuki coupling highlights the adaptability of this method for creating analogs with different electronic and steric properties. researchgate.net

Continuous Flow Synthesis and Automation: The implementation of continuous flow manufacturing represents a paradigm shift from traditional batch processing. nih.gov This technology offers enhanced control over reaction parameters, leading to higher yields, improved purity, and greater safety. Future work will likely involve the development of multi-step, telescoped continuous flow processes for the synthesis of these compounds. nih.gov The automation of these systems, coupled with real-time analysis using techniques like High-Performance Liquid Chromatography (HPLC), allows for rapid optimization of reaction conditions through algorithms like Bayesian optimization. nih.gov This approach can significantly accelerate the development and scale-up of manufacturing processes. nih.gov

| Parameter | Traditional Batch Synthesis | Future Continuous Flow Synthesis |

| Control | Limited control over exotherms and mixing | Precise control over temperature, pressure, and stoichiometry |

| Scalability | Difficult and often requires re-optimization | Scaled by running the process for longer durations ("numbering up") |

| Safety | Higher risk due to large volumes of reagents | Improved safety with smaller reaction volumes at any given time |

| Efficiency | Often lower yields and higher waste generation | Higher yields, reduced waste, and potential for solvent recycling. nih.gov |

Application of Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery and development process. Future research will increasingly rely on these methods for the rational design of novel analogs of this compound.

Pharmacophore Modeling and 3D-QSAR: Ligand-based methods, such as pharmacophore modeling, will continue to be crucial, especially when the three-dimensional structure of the biological target is unknown. nih.gov By identifying the key structural features required for biological activity, pharmacophore models can be used to screen large virtual libraries of compounds to identify new potential hits. nih.govmdpi.com Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can provide statistically significant models that correlate the structural properties of molecules with their biological activities, guiding the design of more potent compounds. mdpi.comrjpn.org

Molecular Docking and Dynamics Simulations: Where the structure of the target protein is known, structure-based drug design methods will be paramount. Molecular docking studies can predict the binding orientation and affinity of analogs within the target's active site, providing insights into key interactions. rjpn.orgmdpi.com For instance, docking studies on bromophenyl-containing compounds have been used to investigate their binding affinity with targets like tubulin. mdpi.com Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, offering a more detailed understanding of binding stability and conformational changes. mdpi.com

ADMET Prediction: A critical aspect of future computational work will be the early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com In silico tools can predict properties like oral bioavailability, blood-brain barrier permeability, and potential toxicity, allowing researchers to prioritize compounds with favorable drug-like characteristics and filter out those likely to fail later in development. rjpn.orgmdpi.com

| Computational Technique | Application in Analog Design | Key Benefit |

| Pharmacophore Modeling | Identifying essential chemical features for activity from known active molecules. nih.gov | Enables virtual screening of large compound libraries. mdpi.com |

| 3D-QSAR | Correlating 3D molecular properties with biological activity to guide potency optimization. mdpi.com | Provides predictive models for designing more active compounds. rjpn.org |

| Molecular Docking | Predicting binding modes and affinities of new analogs in a target protein's active site. mdpi.com | Rationalizes structure-activity relationships and prioritizes candidates. |

| Molecular Dynamics | Simulating the dynamic stability and interactions of the ligand-receptor complex. mdpi.com | Offers deeper insight into the mechanism of binding and compound efficacy. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. mdpi.com | Reduces late-stage attrition by identifying problematic compounds early. |

Elucidation of Complex Molecular Recognition Mechanisms at a Sub-Molecular Level

A fundamental goal of future research is to gain a precise understanding of how this compound and its analogs interact with their biological targets on a sub-molecular level. This involves characterizing the intricate network of forces that govern molecular recognition and binding.

Future studies will aim to move beyond static pictures of binding provided by techniques like X-ray crystallography. While these are invaluable, a deeper understanding requires probing the dynamic nature of the interaction. This involves investigating the roles of specific amino acid residues, water molecules, and subtle conformational changes in both the ligand and the protein upon binding.

Key areas of focus will include:

Characterizing Non-Covalent Interactions: Detailed analysis of hydrogen bonds, halogen bonds, hydrophobic interactions, and van der Waals forces that contribute to binding affinity and selectivity. The bromine atom, for example, can participate in halogen bonding, which can be a crucial interaction for high-affinity binding.

Understanding Binding Kinetics: Moving beyond just measuring binding affinity (how tightly a compound binds) to understanding the kinetics of the interaction—the rates of association (k-on) and dissociation (k-off). A slow dissociation rate can lead to a more prolonged therapeutic effect.

Probing Allosteric Modulation: Investigating whether analogs can bind to sites on the target protein other than the primary binding site (allosteric sites) to modulate the protein's function in novel ways.

Techniques such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy, hydrogen-deuterium exchange mass spectrometry (HDX-MS), and extended molecular dynamics simulations will be instrumental in achieving this level of detail. walshmedicalmedia.com This sub-molecular understanding is critical for designing next-generation compounds with superior specificity and reduced off-target effects.

Further Development of Advanced Analytical Techniques for Structural and Purity Assessment

The rigorous characterization of newly synthesized compounds is fundamental to pharmaceutical research. Future efforts will focus on the development and application of more sophisticated analytical techniques to ensure the structural integrity and purity of this compound and its analogs.

High-Resolution and Hyphenated Techniques: The use of high-resolution mass spectrometry (HRMS) and hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) will continue to be central for molecular weight determination and impurity profiling. nih.govapacsci.com Future developments may focus on multi-attribute methods (MAM), which use LC-MS to monitor and quantify multiple critical quality attributes of a drug substance simultaneously. walshmedicalmedia.com

Chiral Separation: For analogs that are chiral, the development of efficient methods for separating enantiomers is crucial, as different enantiomers can have distinct pharmacological and toxicological profiles. Advanced chiral chromatography techniques, such as supercritical fluid chromatography (SFC), offer advantages like faster analysis times and reduced solvent consumption compared to traditional HPLC methods. apacsci.com

Quality by Design (QbD) and Process Analytical Technology (PAT): A significant trend is the implementation of Quality by Design (QbD) principles in the analytical lifecycle. walshmedicalmedia.comnih.gov This involves designing analytical methods to meet a predefined objective and ensuring they are robust throughout the development process. A key component of QbD is Process Analytical Technology (PAT), which involves the use of online, real-time analytical tools to monitor and control the manufacturing process. walshmedicalmedia.comapacsci.com This ensures consistent product quality and purity. Future research will likely see the integration of techniques like near-infrared (NIR) spectroscopy and Raman spectroscopy directly into the synthesis workflow for real-time monitoring. apacsci.com

| Analytical Challenge | Advanced Technique/Approach | Future Direction |

| Complex Impurity Profiling | High-Resolution Mass Spectrometry (HRMS), 2D-HPLC | Integration of AI and machine learning for automated data analysis and impurity identification. apacsci.com |

| Chiral Purity Assessment | Supercritical Fluid Chromatography (SFC), Advanced HPLC chiral columns | Development of more universal and higher-resolution chiral stationary phases. apacsci.com |

| Real-Time Quality Control | Process Analytical Technology (PAT), Near-Infrared (NIR) Spectroscopy | Miniaturization of PAT sensors and broader implementation in continuous manufacturing. walshmedicalmedia.com |

| Comprehensive Characterization | Multi-Attribute Methods (MAM), NMR Spectroscopy | Developing standardized MAM platforms for specific classes of compounds. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.